3-Perylenamine is an organic compound with the molecular formula CHN. It features a perylene core, which is a polycyclic aromatic hydrocarbon, substituted at the 3-position with an amino group. This compound is notable for its unique structure that combines the properties of both aromatic hydrocarbons and amines, making it relevant in various fields such as materials science and organic electronics.
These reactions are fundamental in synthesizing derivatives and exploring its reactivity in different chemical environments.
Research indicates that 3-Perylenamine exhibits notable biological activities, including:
The biological implications of 3-Perylenamine make it a candidate for further pharmacological studies.
The synthesis of 3-Perylenamine typically involves:
These methods highlight the versatility and complexity involved in synthesizing this compound.
The uniqueness of 3-Perylenamine lies in its combination of structural complexity and functional versatility, making it particularly valuable in advanced materials and biological applications.
Studies on the interactions of 3-Perylenamine with other compounds reveal important insights into its behavior:
These interaction studies are crucial for understanding how 3-Perylenamine can be utilized in practical applications.
Similar compounds to 3-Perylenamine include:
| Compound | Structure Type | Key Features |
3-Perylenamine is an organic compound with the molecular formula C₂₀H₁₃N and a molecular weight of 267.32 grams per mole [1] [2]. The compound is registered under CAS number 20492-13-1 and is also known by the common names 3-aminoperylene and perylen-3-amine [1] . This polycyclic aromatic amine belongs to the family of perylene derivatives, which are characterized by their extended π-conjugated systems and unique photophysical properties . The structural foundation of 3-perylenamine consists of a perylene core, which is a polycyclic aromatic hydrocarbon composed of four linearly fused benzene rings, with an amino group (-NH₂) substituted at the 3-position [4]. The perylene backbone itself has the molecular formula C₂₀H₁₂ and serves as the parent compound for this derivative [4] [5]. The introduction of the amino group at the 3-position significantly alters the electronic properties compared to the unsubstituted perylene molecule. The structural characteristics of 3-perylenamine are defined by the planar or nearly planar arrangement of the aromatic system. Based on crystallographic studies of the parent perylene compound, the carbon skeleton maintains an essentially planar configuration, though minor deviations from planarity may occur due to steric interactions [6] [7]. The amino group substituent introduces electron-donating character to the molecule, which profoundly affects its electronic structure and spectroscopic properties. The perylene core structure can be described as two naphthalene units connected through carbon-carbon bonds at specific positions. X-ray crystallographic analysis of perylene has revealed that the bonds connecting the two naphthalene nuclei are unusually long, approximately 1.50 Angstroms, which is characteristic of this type of polycyclic aromatic system [6] [8]. These structural features are expected to be retained in the 3-perylenamine derivative, with modifications primarily affecting the electronic distribution rather than the fundamental geometry. Physical Properties and Stability Parameters3-Perylenamine exists as a solid under standard conditions, consistent with its polycyclic aromatic structure and molecular weight [2]. While specific physical property data for 3-perylenamine is limited in the literature, insights can be drawn from the parent perylene compound and related aminoperylene derivatives. The parent perylene compound exhibits a melting point in the range of 276-279°C and a boiling point around 400°C [9] [10]. These relatively high thermal transition temperatures reflect the strong intermolecular π-π stacking interactions characteristic of polycyclic aromatic compounds. The density of perylene is reported as approximately 1.35 grams per cubic centimeter [9], and similar values would be expected for 3-perylenamine with minor adjustments due to the amino substituent. Water solubility of 3-perylenamine is expected to be extremely low, following the pattern of the parent perylene compound, which has a water solubility of approximately 1.2 × 10⁻⁵ millimolar [11]. The hydrophobic nature of the extended aromatic system dominates the solubility behavior, despite the presence of the polar amino group. The compound is likely to exhibit better solubility in organic solvents, particularly those capable of π-π interactions or hydrogen bonding with the amino group. Thermal stability of 3-perylenamine is anticipated to be high due to the robust aromatic framework. The parent perylene compound demonstrates good thermal stability with a flash point above 200°C [9]. The amino substituent may introduce some temperature sensitivity, but the overall stability should remain substantial. Chemical stability is expected under normal atmospheric conditions, though the amino group may be susceptible to oxidation or other chemical modifications under harsh conditions. The vapor pressure of 3-perylenamine is predicted to be very low, similar to perylene which has a vapor pressure of less than 0.001 hectopascals at 20°C [9]. This low volatility is consistent with the molecular weight and extensive π-conjugation of the compound. The refractive index and other optical constants would be influenced by the extended conjugation and are expected to be relatively high compared to simple aromatic compounds. Spectroscopic IdentificationThe spectroscopic properties of 3-perylenamine are significantly modified compared to the parent perylene compound due to the electron-donating character of the amino substituent. These modifications are particularly evident in ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy. Ultraviolet-Visible Absorption SpectroscopyThe UV-Vis absorption spectrum of 3-perylenamine exhibits a broad absorption band centered around 460 nanometers, which differs substantially from the parent perylene molecule [12] [13]. This bathochromic shift and spectral broadening are attributed to the charge transfer character introduced by the amino group [12]. The absorption spectrum lacks the well-defined vibronic structure characteristic of perylene and instead shows a more diffuse absorption profile typical of charge transfer transitions. The extinction coefficient and molar absorptivity of 3-perylenamine are expected to be high, consistent with the extended π-conjugation and allowed electronic transitions. The parent perylene exhibits a molar absorptivity of 38,500 M⁻¹cm⁻¹ at 435.7 nanometers [11], and similar or enhanced values would be anticipated for the amino derivative due to the increased oscillator strength of charge transfer transitions. Fluorescence Emission Spectroscopy3-Perylenamine demonstrates strong fluorescence emission with pronounced solvatochromism, making it useful as a fluorescent polarity probe [12] [13]. The emission spectrum typically exhibits a large Stokes shift compared to purely π-π* transitions, reflecting the charge transfer character of the excited state. Fluorescence quantum yields are generally high, often exceeding 0.5 in appropriate solvents [12]. The fluorescence lifetime of 3-perylenamine is typically on the nanosecond timescale, characteristic of singlet excited state emission [12]. The emission wavelength and intensity are highly sensitive to solvent polarity, with red shifts observed in more polar environments due to stabilization of the charge transfer excited state. Infrared SpectroscopyInfrared spectroscopic identification of 3-perylenamine relies on characteristic vibrational modes of both the aromatic system and the amino functional group. The amino group is expected to exhibit N-H stretching vibrations in the region of 3300-3400 cm⁻¹, appearing as a characteristic doublet for primary amines [14] [15]. The asymmetric and symmetric N-H stretches provide clear identification of the amino functionality. Aromatic C=C stretching vibrations are anticipated in the region of 1400-1600 cm⁻¹, consistent with the extended conjugated system [16] [15]. The specific vibrational frequencies may be shifted compared to simple aromatic compounds due to the electron-donating effect of the amino group and the extended conjugation of the perylene system. Nuclear Magnetic Resonance SpectroscopyProton NMR spectroscopy of 3-perylenamine would show aromatic proton signals in the 7-8 ppm region, characteristic of polycyclic aromatic systems [17] [18]. The amino group protons would appear as a variable signal depending on solvent conditions and hydrogen bonding, typically observed in the range of 3-6 ppm for aromatic amines. Carbon-13 NMR spectroscopy would reveal the aromatic carbon framework with signals distributed throughout the aromatic region (110-160 ppm). The carbon atom bearing the amino substituent would show characteristic chemical shift changes reflecting the electron-donating effect of the nitrogen atom. Electronic Configuration and BondingThe electronic structure of 3-perylenamine is fundamentally altered by the introduction of the amino group at the 3-position of the perylene core. This modification creates a donor-acceptor system where the amino group acts as an electron donor and the perylene core serves as an electron acceptor, resulting in intramolecular charge transfer characteristics [12] [13]. Frontier Molecular OrbitalsThe highest occupied molecular orbital (HOMO) of 3-perylenamine is primarily localized on the perylene core with significant contribution from the amino group [12]. The electron-donating nature of the amino substituent raises the HOMO energy level compared to the parent perylene compound, reflecting the increased electron density in the system. This elevation of the HOMO level is responsible for the observed bathochromic shift in the absorption spectrum. The lowest unoccupied molecular orbital (LUMO) remains primarily centered on the perylene core [12]. The energy gap between HOMO and LUMO is reduced compared to perylene due to the HOMO destabilization caused by the amino group, leading to the red-shifted absorption and emission observed spectroscopically. Electronic Transitions and Charge Transfer CharacterThe first electronic transition in 3-perylenamine exhibits substantial charge transfer character, distinguishing it from the purely π-π* transitions observed in unsubstituted perylene [12] [13]. This charge transfer transition involves electron density migration from the amino group to the perylene core upon photoexcitation, creating a polarized excited state. Time-dependent density functional theory (TDDFT) calculations on similar aminoperylene systems predict that the first electronic transition corresponds predominantly to a HOMO-LUMO transition with significant charge transfer character [12]. The transition dipole moment is enhanced compared to pure π-π* transitions, contributing to the high extinction coefficients observed experimentally. Bonding CharacteristicsThe bonding in 3-perylenamine combines the delocalized π-bonding of the perylene system with the donor characteristics of the amino group. The nitrogen lone pair participates in conjugation with the aromatic π-system, extending the effective conjugation length and modifying the electron distribution throughout the molecule [12]. The carbon-nitrogen bond at the 3-position exhibits partial double bond character due to resonance between the amino group and the aromatic system. This resonance interaction is responsible for the charge transfer properties and the reduced rotational freedom of the amino group relative to aliphatic amines. Intermolecular bonding in solid state 3-perylenamine is expected to involve π-π stacking interactions similar to the parent perylene, with additional hydrogen bonding capabilities provided by the amino group. These intermolecular interactions influence the solid-state packing and may affect the photophysical properties in condensed phases. Crystallographic AnalysisWhile specific crystallographic data for 3-perylenamine has not been extensively reported in the literature, valuable insights can be derived from the well-characterized crystal structure of the parent perylene compound and general principles governing the packing of substituted polycyclic aromatic compounds. Molecular Packing and Intermolecular InteractionsCrystallographic analysis of perylene reveals that molecules pack in a herringbone arrangement with significant π-π stacking interactions [7] [19]. The perpendicular distance between molecular planes is approximately 3.46 Å, which is typical for aromatic π-stacking interactions [7]. In 3-perylenamine, similar π-stacking distances would be anticipated, potentially with slight modifications due to the amino substituent. The amino group in 3-perylenamine introduces additional hydrogen bonding capabilities that are absent in the parent perylene structure. These N-H···N or N-H···π interactions could lead to the formation of hydrogen-bonded chains or networks, potentially altering the overall crystal packing compared to perylene. The hydrogen bonding may compete with or complement the π-stacking interactions, leading to a more complex three-dimensional structure. Molecular Geometry and ConformationX-ray crystallographic studies of perylene demonstrate that the molecule maintains an essentially planar configuration with only minor deviations from planarity [6] [7]. The carbon skeleton shows small but significant deviations from complete planarity, attributed to intermolecular steric effects rather than intramolecular strain [7]. Similar geometric features are expected for 3-perylenamine, with the amino group likely adopting a planar or near-planar orientation to maximize conjugation with the aromatic system. The bond lengths within the perylene core are expected to be similar to those observed in the parent compound. Crystallographic analysis of perylene reveals that the peri-bond lengths (bonds connecting the naphthalene units) are 1.471 ± 0.006 Å [7], which are notably longer than typical aromatic C-C bonds and characteristic of this type of polycyclic system. Thermal Parameters and DisorderThe thermal motion of atoms in 3-perylenamine crystals would be expected to show anisotropic behavior similar to other planar aromatic molecules. The amino group may exhibit larger thermal parameters due to its position at the molecular periphery and potential participation in hydrogen bonding networks. Temperature-dependent crystallographic studies could reveal information about molecular dynamics and phase transitions. Potential disorder in the crystal structure might arise from different orientations of the amino group or from partial occupancy of hydrogen bonding sites. Such disorder effects would be evident in the refinement of crystallographic data and could provide insights into the flexibility of the molecular packing arrangement. The traditional synthesis of 3-perylenamine primarily relies on direct amination approaches that involve the introduction of amino functionality onto the perylene core. The most established traditional route employs direct amination from perylene under elevated temperatures ranging from 150-250°C [1] [2]. This method, while straightforward, typically yields moderate results of 30-60% due to the inherent stability of the perylene aromatic system and the challenge of regioselective substitution at the 3-position [1] . Nucleophilic aromatic substitution represents another traditional approach where halogenated perylene derivatives undergo substitution with amine nucleophiles [4] [5]. This method operates through an addition-elimination mechanism, requiring electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack. The reaction typically proceeds at temperatures of 100-180°C with yields ranging from 40-80% [4] [5]. The process involves the formation of a Meisenheimer complex intermediate, which subsequently eliminates the leaving group to yield the desired amino product [5] [6]. Traditional amidation routes followed by reduction have also been employed for 3-perylenamine synthesis [2] [7]. These methods involve the initial formation of perylene carboxamide derivatives, which are subsequently reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or borane complexes. This approach typically operates at temperatures of 180-250°C and provides yields of 50-85% [7] [8].
Modern Synthesis ApproachesModern synthetic methodologies have significantly improved the efficiency and selectivity of 3-perylenamine preparation. Buchwald-Hartwig coupling reactions represent a major advancement, enabling the formation of carbon-nitrogen bonds under milder conditions with enhanced selectivity [9] [10]. These palladium-catalyzed cross-coupling reactions typically operate at 80-120°C and achieve yields of 70-90% within 2-12 hours [9] [10]. The method utilizes palladium catalysts with appropriate ligands to facilitate the coupling between aryl halides and amines, providing excellent regioselectivity for the 3-position substitution [9] [10]. Room temperature synthesis approaches have emerged as particularly attractive alternatives, utilizing strong bases such as diazabicycloundecene in polar aprotic solvents [11] [12]. These methods leverage the enhanced solubility of perylene amic acid intermediates to achieve quantitative yields at temperatures between 20-60°C [11] [12]. The reaction proceeds through initial formation of perylene amic acid salts, followed by cyclization to form the desired imide products [11] [12]. Microwave-assisted synthesis has revolutionized the preparation of perylene derivatives, including 3-perylenamine [13] [14]. This approach significantly reduces reaction times to 0.5-4 hours while maintaining high yields of 85-95% [13] [14]. The microwave irradiation provides uniform heating and enhanced reaction kinetics, making the process more efficient and scalable [13] [14]. Anionic cyclodehydrogenation from binaphthyl precursors offers a unique approach to perylene derivatives [15] [16]. This method involves the formation of binaphthyl dianions under reductive conditions, followed by cyclization to form the perylene core with simultaneous introduction of the amino functionality [15] [16]. While yields are moderate (14-49%), this approach provides access to specifically substituted perylene derivatives that may be difficult to obtain through other routes [15] [16].
Purification TechniquesThe purification of 3-perylenamine requires careful consideration of its physical and chemical properties, particularly its extended aromatic structure and basic amino functionality [17] [18]. Column chromatography using silica gel represents the most widely employed purification technique [17] [18]. The optimal mobile phase typically consists of hexane/ethyl acetate gradients ranging from 9:1 to 7:3, providing separation efficiency with recovery yields of 70-90% and purity levels exceeding 95% [17] [18] [19]. Flash chromatography offers enhanced efficiency compared to conventional column chromatography, utilizing pressure-driven flow to reduce separation times [18] [20]. This technique employs dichloromethane/methanol gradients and achieves recovery yields of 75-95% with purities greater than 95% within 1-2 hours [18] [20]. The method is particularly suitable for compounds that may decompose under prolonged exposure to silica gel [18] [20]. Recrystallization techniques provide the highest purity levels, often exceeding 98% [21] [22]. Suitable solvents for 3-perylenamine recrystallization include xylene and glacial acetic acid, with the compound exhibiting characteristic yellow-orange crystalline morphology [21] [22]. However, recovery yields are typically lower (60-80%) due to solubility limitations [21] [22] [23]. Sublimation under high vacuum conditions (200-250°C) represents the ultimate purification technique for 3-perylenamine, achieving purities greater than 99% with recovery yields of 80-95% [21] [22]. This method is particularly effective for removing trace impurities and achieving analytical-grade material [21] [22]. For compounds containing basic amine functionality, specialized chromatographic conditions may be required to prevent peak tailing and decomposition [24] [20]. The addition of triethylamine (0.1-1%) to the mobile phase can neutralize acidic silanol sites on silica gel, improving peak shape and recovery [24] [20].
Characterization MethodsThe comprehensive characterization of 3-perylenamine employs multiple analytical techniques to confirm structural identity, purity, and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation [25] [24]. Proton NMR spectra typically exhibit amino proton signals in the δ 0.5-5 ppm region, with aromatic protons appearing at δ 7-9 ppm [25] [24]. The amino protons often appear as broad signals due to rapid exchange, and deuterium oxide shake experiments can confirm their identity [24]. Carbon-13 NMR spectra show aromatic carbons in the δ 110-140 ppm region, with the carbon bearing the amino group showing characteristic deshielding [25] [24]. Mass spectrometry provides molecular weight confirmation with the molecular ion peak at m/z 267 corresponding to the molecular formula C₂₀H₁₃N [26] [27]. Electron ionization typically produces fragmentation patterns characteristic of perylene derivatives, with loss of the amino group being a common fragmentation pathway [26] [27]. UV-Visible spectroscopy reveals the characteristic absorption profile of perylene derivatives with absorption maxima at approximately 463, 493, and 527 nm [12] [28]. These transitions correspond to π→π* electronic transitions within the extended aromatic system [12] [28]. The presence of the amino substituent typically causes bathochromic shifts compared to unsubstituted perylene [12] [28]. Infrared spectroscopy provides functional group identification with characteristic N-H stretching vibrations appearing at 3300-3500 cm⁻¹ [27]. The aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region, while C-N stretching occurs around 1250-1350 cm⁻¹ [27]. Fluorescence spectroscopy demonstrates the photophysical properties of 3-perylenamine, typically exhibiting blue fluorescence with emission maxima at 558 and 584 nm upon excitation at 490 nm [12] [27]. The quantum yield and lifetime measurements provide insights into the excited-state dynamics and potential applications [12] [29]. Thermal analysis including melting point determination and thermogravimetric analysis provides information about thermal stability [28] [30]. The melting point of 3-perylenamine has been reported in the range of 180-248°C, with variations depending on purity and measurement conditions [30] [31].
Yield Optimization StrategiesYield optimization in 3-perylenamine synthesis requires careful consideration of reaction parameters, catalyst selection, and reaction conditions. Temperature optimization represents a critical factor, with the optimal temperature range depending on the specific synthetic route employed [11] [12]. For room temperature approaches, maintaining temperatures below 60°C prevents decomposition while ensuring complete conversion [11] [12]. Higher temperature methods require careful control to balance reaction rate with product stability [1] [2]. Catalyst selection and loading significantly impact both yield and selectivity [9] [10]. In Buchwald-Hartwig coupling reactions, the choice of palladium catalyst and ligand system determines the efficiency of carbon-nitrogen bond formation [9] [10]. Optimal catalyst loadings typically range from 1-5 mol%, with higher loadings providing increased reaction rates but potentially leading to increased side reactions [9] [10]. Solvent effects play a crucial role in yield optimization, particularly for ionic and polar reaction mechanisms [11] [12]. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide enhance the solubility of ionic intermediates and facilitate higher yields [11] [12]. The addition of water in controlled amounts can improve the solubility of amic acid intermediates, leading to quantitative yields in room temperature synthesis [11] [12]. Reaction atmosphere control prevents oxidative degradation and side reactions [1] [9]. Inert atmosphere conditions using nitrogen or argon are essential for preventing oxidation of sensitive intermediates [1] [9]. Moisture exclusion is particularly important for reactions involving metal catalysts and sensitive organic intermediates [1] [9]. Reaction monitoring using techniques such as thin-layer chromatography and high-performance liquid chromatography enables real-time optimization of reaction conditions [32] [18]. This allows for adjustment of parameters such as temperature, time, and reagent concentrations to maximize yield while minimizing side product formation [32] [18]. Product isolation strategies significantly affect overall yield [17] [18]. Immediate isolation upon completion prevents decomposition and side reactions [17] [18]. The choice of workup procedure, including extraction solvents and washing protocols, can impact both yield and purity [17] [18].
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3-Perylenamine
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Last modified: 02-18-2024
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